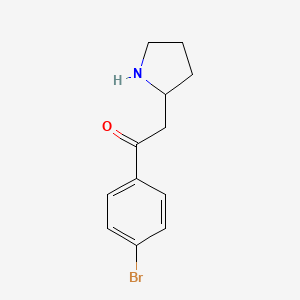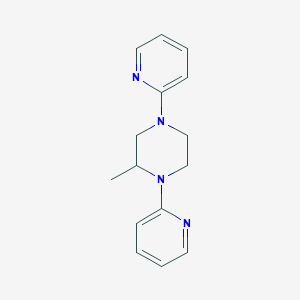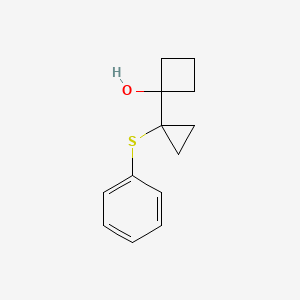
1-(1-(Phenylthio)cyclopropyl)cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Phenylthio)cyclopropyl)cyclobutanol is an organic compound with the molecular formula C13H16OS It is characterized by a cyclopropyl group attached to a phenylthio moiety and a cyclobutanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclobutanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(Phenylthio)cyclopropyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various alcohols and hydrocarbons.
Substitution: Compounds with different functional groups replacing the phenylthio group.
Wissenschaftliche Forschungsanwendungen
1-(1-(Phenylthio)cyclopropyl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclobutanol involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopropyl and cyclobutanol groups contribute to the compound’s stability and overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanol: A simpler analog without the phenylthio and cyclopropyl groups.
Phenylthioethanol: Contains the phenylthio group but lacks the cyclopropyl and cyclobutanol moieties.
Cyclopropylmethanol: Contains the cyclopropyl group but lacks the phenylthio and cyclobutanol moieties.
Uniqueness
1-(1-(Phenylthio)cyclopropyl)cyclobutanol is unique due to the combination of its structural features, which include the phenylthio, cyclopropyl, and cyclobutanol groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Eigenschaften
Molekularformel |
C13H16OS |
|---|---|
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
1-(1-phenylsulfanylcyclopropyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H16OS/c14-12(7-4-8-12)13(9-10-13)15-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 |
InChI-Schlüssel |
MWQBVMCKLGLRBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2(CC2)SC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


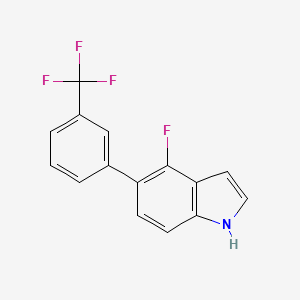

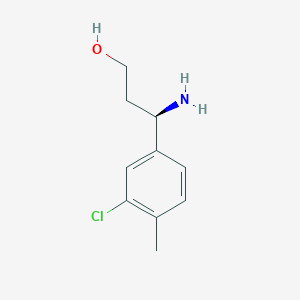
![4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089519.png)

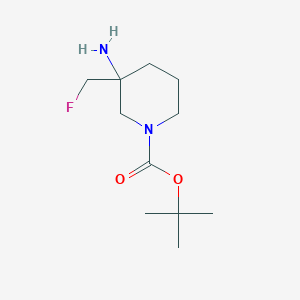
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13089537.png)

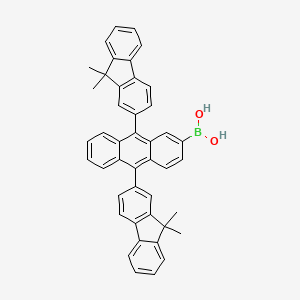
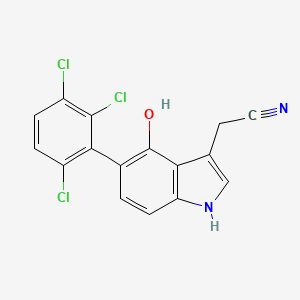
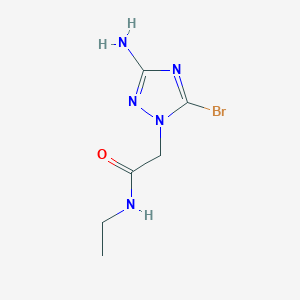
![1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089563.png)
